2-(Phenylmethyl)-1-naphthalenesulfonic acid
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Overview
Description
2-(Phenylmethyl)-1-naphthalenesulfonic acid is an organic compound that features a naphthalene ring system substituted with a phenylmethyl group and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethyl)-1-naphthalenesulfonic acid typically involves the sulfonation of 2-(Phenylmethyl)-1-naphthalene. This can be achieved by reacting 2-(Phenylmethyl)-1-naphthalene with sulfuric acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylmethyl)-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(Phenylmethyl)-1-naphthalenesulfonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Phenylmethyl)-1-naphthalenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, which can modulate the activity of biological molecules. The phenylmethyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylmethyl)-1-naphthalene: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.
1-Naphthalenesulfonic acid: Lacks the phenylmethyl group, which affects its hydrophobic interactions and binding affinity.
Benzylsulfonic acid: Contains a benzyl group instead of a naphthalene ring, resulting in different chemical properties and reactivity.
Uniqueness
2-(Phenylmethyl)-1-naphthalenesulfonic acid is unique due to the presence of both the phenylmethyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
61702-93-0 |
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Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-benzylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H14O3S/c18-21(19,20)17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-11H,12H2,(H,18,19,20) |
InChI Key |
CBCZQJLYYRPMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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